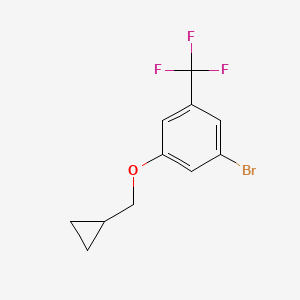

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene

CAS No.: 1369928-61-9

Cat. No.: VC3172377

Molecular Formula: C11H10BrF3O

Molecular Weight: 295.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369928-61-9 |

|---|---|

| Molecular Formula | C11H10BrF3O |

| Molecular Weight | 295.09 g/mol |

| IUPAC Name | 1-bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H10BrF3O/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7H,1-2,6H2 |

| Standard InChI Key | XECQVMRJFMJUQS-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br |

| Canonical SMILES | C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Properties

Basic Information

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene is identified by CAS number 1369928-61-9. It has a molecular formula of C11H10BrF3O and a molecular weight of 295.09 g/mol. The compound features a benzene ring with three specific functional groups strategically positioned: a bromine atom, a cyclopropylmethoxy group, and a trifluoromethyl group. Each of these functional groups contributes unique chemical and physical properties to the molecule.

Chemical Identifiers and Representations

The compound can be identified and represented through various chemical notation systems, as detailed in the following table:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H10BrF3O/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7H,1-2,6H2 |

| Standard InChIKey | XECQVMRJFMJUQS-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br |

| Canonical SMILES | C1CC1COC2=CC(=CC(=C2)C(F)(F)F)Br |

| PubChem Compound ID | 131750161 |

Table 1: Chemical identifiers of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene

Chemical Properties and Characteristics

Functional Group Contributions

-

The trifluoromethyl group (CF3) enhances the compound's lipophilicity and metabolic stability. This group is known for its strong electron-withdrawing properties, which influence the electronic distribution across the benzene ring.

-

The bromine atom serves as a reactive site for various chemical transformations, particularly in cross-coupling reactions, making this compound valuable in synthetic chemistry.

-

The cyclopropylmethoxy group adds structural complexity and can participate in various chemical transformations, influencing the compound's reactivity profile and potential biological interactions.

Comparative Analysis with Related Compounds

Understanding the properties of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene can be enhanced by comparing it with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene | C11H10BrF3O | 295.09 | Reference compound |

| 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | C11H11F3O | 216.20 | Lacks bromine atom |

| 1-bromo-3-methoxy-5-(trifluoromethyl)benzene | C8H6BrF3O | 254.96 | Contains methoxy instead of cyclopropylmethoxy |

Table 2: Comparison of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene with related compounds

Synthesis Methods and Approaches

Related Synthetic Methods

A potential synthetic approach may involve:

-

Starting with a suitably substituted benzene derivative, such as 3-(trifluoromethyl)benzene

-

Introduction of the bromine atom through a selective bromination process

-

Incorporation of the cyclopropylmethoxy group through an etherification reaction

The synthesis of related brominated trifluoromethylbenzene derivatives, such as 3,5-bis(trifluoromethyl)bromobenzene, involves the use of brominating agents like N,N′-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid . Similar approaches might be applicable to the synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene with appropriate modifications.

Analytical Considerations

For reaction monitoring and product characterization, NMR spectroscopy plays a crucial role. Analysis of crude reaction mixtures can help determine the formation of the desired product and identify potential isomeric impurities . Spectroscopic data for related compounds suggests that proper characterization of 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene would involve detailed 1H NMR analysis.

Applications in Research and Industry

Role in Organic Synthesis

1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene serves primarily as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in a variety of chemical reactions, making it a versatile building block in organic chemistry. The bromine atom, in particular, provides a site for various transformations such as:

-

Cross-coupling reactions (Suzuki, Stille, or Negishi couplings)

-

Metal-halogen exchange reactions

-

Radical-mediated transformations

Recent Research and Future Directions

Current Research Trends

Current research involving 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene and related compounds focuses primarily on their utility as synthetic building blocks in the preparation of more complex molecules with potential biological activity. The compound's unique combination of functional groups makes it valuable in diverse synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume